![molecular formula C19H20N4O B2865791 4-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide CAS No. 2034588-26-4](/img/structure/B2865791.png)
4-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide
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Overview
Description
4-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H20N4O and its molecular weight is 320.396. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
Research has explored the synthesis of heterocyclic compounds using related functional groups as precursors. For example, studies have shown that compounds containing pyrazole, pyridine, and benzamide moieties can serve as key intermediates in the synthesis of diverse heterocyclic systems. These compounds are of interest due to their potential applications in developing new materials and pharmaceuticals (Mohareb et al., 2004), (Yıldırım et al., 2005).
Molecular Interaction Studies
The study of molecular interactions involving compounds with pyrazole and benzamide functionalities has provided insights into receptor-ligand interactions, which are crucial for drug discovery and development. These studies help in understanding how modifications in molecular structure can influence binding affinity and selectivity towards specific biological targets (Shim et al., 2002).
Luminescent Materials
Compounds containing pyridine and benzamide functionalities have been investigated for their luminescent properties and potential applications in optoelectronic devices. These studies focus on understanding the photophysical properties of such compounds and their utility in developing new materials with enhanced emission characteristics (Srivastava et al., 2017).
Supramolecular Chemistry
Research has also delved into the formation of supramolecular structures involving compounds with pyridine and related heterocyclic moieties. These studies explore the role of hydrogen bonding and other weak intermolecular interactions in the assembly of complex structures, which have implications in materials science and nanotechnology (Wang et al., 2014).
Antiviral and Anticancer Activities
Some research efforts have been focused on evaluating the biological activities of compounds containing pyrazole, pyridine, and benzamide functionalities. These studies aim to discover new therapeutic agents with potent antiviral and anticancer activities (Hebishy et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to target the dna-binding activity of gata3 and other members of the gata family .
Mode of Action
It can be inferred from similar compounds that it may inhibit the interaction between gata3 and sox4 .
Biochemical Pathways
Given its potential interaction with gata3 and sox4, it may influence pathways related to dna binding and transcription regulation .
Pharmacokinetics
Similar compounds have properties such as a predicted density of 104±01 g/cm3, a melting point of 82-85°C, a boiling point of 3406±300 °C, and a vapor pressure of 848E-05mmHg at 25°C . These properties can impact the bioavailability of the compound.
Result of Action
Based on its potential interaction with gata3 and sox4, it may influence gene expression and cellular processes regulated by these transcription factors .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s dust may irritate the eyes and respiratory tract, suggesting that it should be handled with appropriate protective equipment . Furthermore, it should be stored in a cool, dry place away from fire sources and flammable substances .
properties
IUPAC Name |
4-pyrrol-1-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(15-6-8-17(9-7-15)22-10-3-4-11-22)20-13-16-14-21-23-12-2-1-5-18(16)23/h3-4,6-11,14H,1-2,5,12-13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHDLACGJODJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide |
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